molecular formula C13H17N3 B8679773 1-Methyl-5-(piperazin-1-yl)-1H-indole

1-Methyl-5-(piperazin-1-yl)-1H-indole

Cat. No.: B8679773
M. Wt: 215.29 g/mol
InChI Key: MUSJJQYZCJVXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-5-(piperazin-1-yl)-1H-indole is a compound that features an indole ring fused with a piperazine moiety. Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities. The indole ring system is prevalent in many alkaloids and synthetic drugs, making it a crucial structure in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(piperazin-1-yl)-1H-indole typically involves the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by heating to form the indole product. This reaction is carried out at ambient temperature and then heated to 190°C for 4.5 hours

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-5-(piperazin-1-yl)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

1-Methyl-5-(piperazin-1-yl)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(piperazin-1-yl)-1H-indole involves its interaction with specific molecular targets. The indole ring can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial in its biological effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-5-(piperazin-1-yl)-1H-indole is unique due to its combination of the indole ring with a piperazine moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other indole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H17N3

Molecular Weight

215.29 g/mol

IUPAC Name

1-methyl-5-piperazin-1-ylindole

InChI

InChI=1S/C13H17N3/c1-15-7-4-11-10-12(2-3-13(11)15)16-8-5-14-6-9-16/h2-4,7,10,14H,5-6,8-9H2,1H3

InChI Key

MUSJJQYZCJVXHB-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)N3CCNCC3

Origin of Product

United States

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